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Compound of Interest

Compound Name: DSM502

Cat. No.: B8201807 Get Quote

This guide provides an objective comparison of the antimalarial candidate DSM502 with the

clinical candidate DSM265 and other established antimalarial agents. It is intended for

researchers, scientists, and drug development professionals, offering a summary of its

performance based on available preclinical data. The information is presented through

comparative data tables, detailed experimental protocols, and visualizations of its mechanism

of action and the validation workflow.

Executive Summary
DSM502 is a novel pyrrole-based inhibitor of the Plasmodium dihydroorotate dehydrogenase

(DHODH), a clinically validated target essential for parasite pyrimidine biosynthesis. Preclinical

data demonstrates that DSM502 exhibits potent nanomolar activity against both drug-sensitive

and drug-resistant strains of Plasmodium falciparum in vitro. Its mechanism of action is shared

with the more clinically advanced compound, DSM265, providing a strong basis for its potential

efficacy. While specific quantitative in vivo efficacy data (ED50) for DSM502 is not publicly

detailed, studies report that it demonstrates in vivo efficacy in a humanized mouse model of P.

falciparum malaria, comparable to DSM265 at similar blood exposure levels.[1][2][3]

Data Presentation: Performance Comparison
The following tables summarize the in vitro and in vivo antimalarial activity of DSM502 in

comparison to the advanced clinical candidate DSM265 and standard-of-care antimalarials.

Table 1: In Vitro Activity against Plasmodium Parasites
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Compound Target

P.
falciparum
(3D7 -
sensitive)
EC50 [nM]

P.
falciparum
(Dd2 -
resistant)
EC50 [nM]

P. vivax
DHODH
IC50 [nM]

Data
Source(s)

DSM502 DHODH 14 16 14 [4]

DSM265 DHODH 1 - 4 1 - 4 1.5 (IC50) [5]

Chloroquine

Heme

Polymerizatio

n

~5-20

(sensitive

strains)

>100

(resistant

strains)

~22 [6][7]

Atovaquone
Cytochrome

bc1
~0.7 - 1.8 ~0.7 - 1.8 -

Dihydroartem

isinin

Multiple

targets
~1 - 6 ~1 - 6 ~3.4 [6]

Piperaquine

Heme

Polymerizatio

n

~80 - 120 ~80 - 120 ~106 [6]

Disclaimer: EC50/IC50 values are compiled from various sources and may not be directly

comparable due to differences in experimental protocols, parasite strains, and assay

conditions.

Table 2: In Vivo Efficacy in Mouse Models
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Compound Model Efficacy Metric Result Data Source(s)

DSM502

P. falciparum in

NOD-scid IL-

2Rγnull mice

Parasite

Reduction

Efficacious at

blood exposures

similar to

DSM265

[1][3]

DSM265

P. falciparum in

NOD-scid IL-

2Rγnull mice

ED90 3.7 mg/kg/day [5]

Chloroquine
P. berghei in

mice
ED90 ~5-10 mg/kg/day [1]

Atovaquone
P. berghei in

mice
ED50 ~5 mg/kg/day -

Mechanism of Action & Experimental Workflow
The following diagrams illustrate the signaling pathway targeted by DSM502 and a typical

workflow for its experimental validation.

Mechanism of Action: Inhibition of Pyrimidine Biosynthesis
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Caption: Inhibition of the de novo pyrimidine pathway by DSM502.
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Experimental Validation Workflow for Antimalarial Candidates
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Caption: A generalized workflow for preclinical antimalarial drug validation.
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Experimental Protocols
The data presented in this guide are typically generated using standardized methodologies.

Below are detailed protocols representative of those used in the validation of antimalarial

compounds like DSM502.

In Vitro Antimalarial Susceptibility Assay
This assay determines the concentration of a compound required to inhibit parasite growth in

culture.

Parasite Culture:Plasmodium falciparum strains (e.g., 3D7, Dd2) are maintained in

continuous culture in human erythrocytes (O+ blood type) at 2-4% hematocrit in RPMI-1640

medium supplemented with human serum or Albumax, hypoxanthine, and gentamicin.[1]

Cultures are incubated at 37°C in a low-oxygen environment (5% CO₂, 5% O₂, 90% N₂).[2]

Drug Preparation: The test compound (DSM502) is dissolved in dimethyl sulfoxide (DMSO)

and serially diluted in culture medium to create a range of concentrations.

Assay Procedure: Asynchronous or synchronized ring-stage parasite cultures (typically at

0.5-1% parasitemia) are added to 96-well plates containing the pre-dispensed drug dilutions.

Plates are incubated for 72 hours under the conditions described above.[2]

Growth Measurement: Parasite growth inhibition is quantified using various methods:

SYBR Green I-based fluorescence assay: This dye intercalates with parasite DNA. After

incubation, a lysis buffer containing SYBR Green I is added, and fluorescence is

measured. A decrease in fluorescence relative to untreated controls indicates growth

inhibition.

Parasite Lactate Dehydrogenase (pLDH) assay: The activity of the parasite-specific

enzyme pLDH is measured colorimetrically.[2]

[³H]-Hypoxanthine Incorporation: Radiolabeled hypoxanthine is added to the cultures. Its

incorporation into parasite nucleic acids is measured with a scintillation counter as an

indicator of parasite viability.
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Data Analysis: The results are plotted as percent inhibition versus drug concentration, and

the 50% effective concentration (EC50) is calculated using a nonlinear regression model.

In Vivo Efficacy Testing (Humanized Mouse Model)
This protocol assesses the ability of a compound to reduce or clear a P. falciparum infection in

an animal model.

Animal Model: Severe combined immunodeficient (SCID) mice that lack mature B and T

lymphocytes (e.g., NOD-scid IL-2Rγnull) are engrafted with human erythrocytes to permit

infection by P. falciparum.

Infection: On day 0, mice are infected intravenously with approximately 20 million P.

falciparum-infected human erythrocytes.

Drug Administration: Treatment commences once parasitemia is established (e.g., day 4

post-infection). The test compound is formulated in a suitable vehicle and administered orally

or via another relevant route, typically once or twice daily for 4 consecutive days (a "4-day

suppressive test").

Monitoring Parasitemia: A small blood sample is taken from the tail vein daily to monitor the

percentage of infected erythrocytes. Parasitemia is typically quantified by flow cytometry

(FACS) analysis of blood stained with a nucleic acid dye or by microscopic examination of

Giemsa-stained blood smears.

Data Analysis: The efficacy is determined by comparing the parasitemia in the treated group

to that of a vehicle-treated control group. The effective dose required to inhibit parasite

growth by 50% (ED50) or 90% (ED90) is calculated. A compound that leads to the complete

and permanent absence of detectable parasites is considered to have achieved a sterile

cure.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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